Benzydamine Hydrochloride

Description

This compound is an indazole non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-edema properties. Unlike other NSAIDs, this compound does not inhibit cyclooxygenases (COX) but stabilizes membranes, resulting in local anesthesia; inhibits the production of pro-inflammatory cytokines; inhibits the generation of reactive oxygen species by neutrophils; inhibits leukocyte aggregation and adhesion; and exhibits antimicrobial properties. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 2 investigational indications.

See also: Benzydamine (has active moiety).

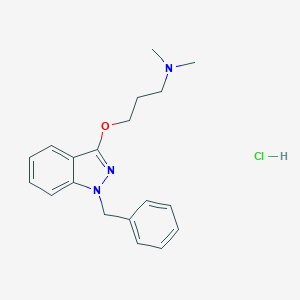

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNIWKQLJSNAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

642-72-8 (Parent) | |

| Record name | Benzydamine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045293 | |

| Record name | Benzydamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665028 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

132-69-4 | |

| Record name | Benzidamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzydamine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzydamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzydamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[1-benzyl-1H-indazol-3-yl]oxy]-N,N-dimethylpropylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYDAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2GI407R4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Benzydamine Hydrochloride in Cytokine Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzydamine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action that markedly differs from traditional cyclooxygenase (COX) inhibitors. This guide delves into the core of benzydamine's anti-inflammatory properties, focusing on its well-documented ability to inhibit pro-inflammatory cytokine production. Through a comprehensive review of in vitro and in vivo studies, we elucidate the signaling pathways modulated by benzydamine and present key quantitative data on its inhibitory effects. This document serves as a technical resource, providing detailed experimental methodologies and visual representations of the underlying molecular interactions to support further research and drug development.

Introduction

This compound is a locally acting NSAID with analgesic and antipyretic properties.[1] Unlike conventional NSAIDs, its primary anti-inflammatory effects are not attributed to the inhibition of prostaglandin synthesis, as it is a weak inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][3] Instead, the therapeutic efficacy of benzydamine is largely dependent on its ability to modulate the production of key pro-inflammatory cytokines, thereby attenuating the inflammatory cascade at a more upstream level.[4][5] This guide provides a detailed examination of this mechanism.

Quantitative Analysis of Cytokine Inhibition

Benzydamine has been shown to selectively inhibit the production of several pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[6][7] It demonstrates little to no effect on the production of other cytokines such as IL-6 and IL-8, and importantly, does not suppress the synthesis of anti-inflammatory cytokines like IL-10 and IL-1 receptor antagonist (IL-1ra).[4][8] This selective action suggests a targeted mechanism that preserves certain anti-inflammatory responses.

The inhibitory effects of benzydamine on cytokine production have been quantified in various studies, primarily using lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or monocytes. The following tables summarize the key quantitative data.

| Cytokine | Cell Type | Stimulant | Method | Key Findings | Reference |

| TNF-α | Human Monocytes | LPS | ELISA | ED50 of approximately 25 µM | [4] |

| TNF-α | Human PBMCs | Candida albicans | ELISA | Dose-dependent inhibition in the range of 6.25-50 µM | [9] |

| IL-1β | Human PBMCs | Candida albicans | ELISA | Lesser extent of inhibition compared to TNF-α in the range of 6.25-50 µM | [9] |

| IL-6 | Human Monocytes | LPS | ELISA | No significant effect | [4] |

| IL-8 | Human Monocytes | LPS | ELISA | No significant effect | [4] |

| IL-10 | Human PBMCs | LPS | ELISA | No inhibition | [8] |

| IL-1ra | Human PBMCs | LPS | ELISA | No inhibition | [8] |

| MCP-1 | Human PBMCs | Candida albicans | ELISA | Inhibition observed | [9] |

Table 1: In Vitro Inhibition of Cytokine Production by this compound

| Pathway Component | Cell Type | Stimulant | Method | Key Findings | Reference |

| ERK1/2 Activation | Human Monocytes | fMLP, C5a, MCP-1/CCL2 | Western Blot | IC50 of 30 µM; 89-98% inhibition at 100 µM | [10][11] |

| p38 MAPK Activation | Human Monocytes | fMLP, C5a, MCP-1/CCL2 | Western Blot | IC50 of 25 µM; 75-89% inhibition at 100 µM | [10][11] |

| MEK1/2 Activation | Human Monocytes | fMLP, C5a, MCP-1/CCL2 | Western Blot | 91.9-98.5% inhibition at 100 µM | [10] |

Table 2: Inhibition of Signaling Pathway Components by this compound

Signaling Pathways Modulated by Benzydamine

The selective inhibition of pro-inflammatory cytokines by benzydamine is primarily achieved through the modulation of intracellular signaling cascades, specifically the Mitogen-Activated Protein Kinase (MAPK) pathways.[2][12]

Inhibition of the MAPK Pathway

Studies have demonstrated that benzydamine effectively inhibits the activation of key components of the MAPK pathway, namely Extracellular signal-Regulated Kinase (ERK) and p38 MAPK, in response to chemotactic agonists.[10][11] This inhibition occurs upstream of cytokine synthesis.

The proposed mechanism involves benzydamine's interference with the phosphorylation and subsequent activation of ERK1/2 and p38. By preventing the activation of these kinases, benzydamine effectively blocks the downstream signaling events that lead to the transcription and translation of pro-inflammatory cytokine genes, such as TNF-α and IL-1β.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of inflammatory cytokine production and protection against endotoxin toxicity by benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The present and the future of benzydamine: expert opinion paper - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Differential effect of benzydamine on pro- versus anti-inflammatory cytokine production: lack of inhibition of interleukin-10 and interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzydamine inhibits the release of tumor necrosis factor-alpha and monocyte chemotactic protein-1 by Candida albicans-stimulated human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzydamine inhibits monocyte migration and MAPK activation induced by chemotactic agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzydamine inhibits monocyte migration and MAPK activation induced by chemotactic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Vitro Pharmacological Profile of Benzydamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the in vitro pharmacological properties of Benzydamine Hydrochloride (HCl), a non-steroidal anti-inflammatory drug (NSAID) with a distinct mechanism of action compared to traditional aspirin-like compounds. It is intended to serve as a technical resource, summarizing key molecular interactions, cellular effects, and the experimental methodologies used to elucidate its pharmacological profile.

Core Pharmacological Activities

Benzydamine HCl exhibits a multi-faceted pharmacological profile characterized by anti-inflammatory, local anesthetic, analgesic, and antimicrobial effects. Unlike typical NSAIDs, its primary anti-inflammatory action is not mediated by potent inhibition of cyclooxygenase (COX) or lipoxygenase enzymes.[1][2] Instead, its efficacy stems from the modulation of inflammatory cytokine production, inhibition of leukocyte functions, and stabilization of cellular membranes.[3][4]

Anti-Inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of benzydamine are primarily linked to its ability to suppress the cellular mechanisms that drive the inflammatory response.

-

Inhibition of Pro-inflammatory Cytokines: Benzydamine selectively inhibits the synthesis and release of key pro-inflammatory cytokines. In vitro studies on human mononuclear cells demonstrate a potent reduction in Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3][5] Notably, this effect is selective, as benzydamine does not significantly affect the production of certain other cytokines like IL-6 and IL-8, nor does it impact anti-inflammatory mediators such as IL-10 and IL-1 receptor antagonist (IL-1ra).[1][6] This suggests a targeted modulation of the cytokine network. The inhibition of monocyte migration is associated with the blockade of the ERK and p38 MAPK signaling pathways.[1][2]

-

Modulation of Leukocyte Activity: The drug interferes with several aspects of leukocyte function. At low micromolar concentrations, it inhibits leukocyte-endothelial interactions, a critical step in the recruitment of immune cells to the site of inflammation.[1][4] At slightly higher concentrations, it stabilizes neutrophil membranes, preventing the release of granules containing damaging serine proteases and inhibiting the "oxidative burst" — the production of reactive oxygen species (ROS).[3][4]

-

Prostaglandin Synthesis: Benzydamine is a weak inhibitor of prostaglandin and thromboxane biosynthesis.[1][7] Significant inhibition of COX and lipoxygenase pathways in vitro requires high concentrations (≥1 mM), which are generally not achieved with systemic administration but may be relevant for topical applications.[7][8] Some studies in specific cell types, such as human gingival fibroblasts, suggest a modest reduction in prostaglandin production, potentially through partial inhibition of phospholipase A2 and cyclooxygenase.[9]

Local Anesthetic and Analgesic Effects

The local anesthetic and analgesic properties of benzydamine are attributed to its direct interaction with neuronal membranes and ion channels.

-

Membrane Stabilization and Ion Channel Blockade: As a lipophilic molecule, benzydamine shows a high affinity for cell membranes, leading to a membrane-stabilizing effect.[1][4][10] This action is key to its local anesthetic properties and is mediated through the blockade of voltage-gated sodium (Nav) channels in neuronal membranes.[1][10][11] By blocking these channels, benzydamine prevents the influx of sodium ions required for the generation and propagation of action potentials, thereby inhibiting the transmission of pain signals from sensory neurons.[11] Its interaction with other cationic channels has also been proposed.[1][12]

Antimicrobial Activity

Benzydamine possesses broad-spectrum antimicrobial properties, contributing to its efficacy in treating inflammatory conditions of the oral cavity.

-

Antibacterial and Antifungal Action: It is effective against a range of gram-positive and gram-negative bacteria in vitro.[1][2] Furthermore, it exhibits significant antifungal activity, particularly against Candida albicans and non-albicans strains, with a mechanism that involves direct membrane damage.[1]

Quantitative Pharmacological Data

The following table summarizes key quantitative data from in vitro studies, illustrating the effective concentration ranges for Benzydamine HCl's various pharmacological activities.

| Pharmacological Effect | Assay/Model System | Effective Concentration | Reference(s) |

| TNF-α Inhibition | LPS-stimulated human monocytes | EC50: ~25 µmol/L | [3] |

| Leukocyte-Endothelial Interaction | In vitro model | Inhibition at 3–30 µmol/L | [1][4] |

| Neutrophil Degranulation | Stimulated human neutrophils | Inhibition at 3–100 µmol/L | [1][3][4] |

| Neutrophil Oxidative Burst | Stimulated human neutrophils | Inhibition at 30–100 µmol/L | [3][4] |

| Membrane Stabilization | Mucosal membrane model | Effective at 10–100 µmol/L | [1][4] |

| Prostaglandin Synthesis | Various cell-free and cell-based assays | Weak inhibition; requires ≥1 mmol/L | [7][8] |

| Antifungal Activity | Candida albicans cultures | MIC: 12.5–50.0 µg/mL | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of a pharmacological agent. Below are generalized protocols for key experiments used to define the profile of Benzydamine HCl.

Cytokine Production Assay

-

Objective: To quantify the effect of benzydamine on the production of pro-inflammatory cytokines.

-

Methodology:

-

Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) or a macrophage-like cell line (e.g., RAW 264.7) is cultured.

-

Treatment: Cells are seeded in multi-well plates and pre-incubated with a range of concentrations of Benzydamine HCl for 1-2 hours.

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS, 1 µg/mL) to the cell cultures. A negative control (no LPS) and a positive control (LPS only) are included.

-

Incubation: Cells are incubated for a defined period (e.g., 18-24 hours) to allow for cytokine production.

-

Quantification: The cell culture supernatant is collected. The concentration of cytokines (e.g., TNF-α, IL-1β) is measured using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit. The EC50 value is calculated from the dose-response curve.

-

Neutrophil Oxidative Burst Assay

-

Objective: To measure the effect of benzydamine on the production of reactive oxygen species (ROS) by neutrophils.

-

Methodology:

-

Neutrophil Isolation: Polymorphonuclear leukocytes (neutrophils) are isolated from fresh human blood.

-

Loading with Probe: Cells are loaded with a fluorogenic probe sensitive to oxidation, such as Dihydrorhodamine 123 (DHR 123).

-

Treatment: The loaded neutrophils are pre-incubated with various concentrations of Benzydamine HCl.

-

Stimulation: The oxidative burst is triggered by adding a stimulating agent, such as Phorbol 12-myristate 13-acetate (PMA).

-

Measurement: The fluorescence intensity, which is proportional to the amount of ROS produced, is measured over time using a fluorescence plate reader or flow cytometer.

-

Voltage-Gated Sodium Channel Assay

-

Objective: To assess the direct inhibitory effect of benzydamine on neuronal voltage-gated sodium channels.

-

Methodology:

-

Cell Preparation: Primary Dorsal Root Ganglion (DRG) neurons are isolated and cultured, or a cell line heterologously expressing a specific Nav channel subtype is used.

-

Electrophysiology: The whole-cell patch-clamp technique is employed to record ionic currents across the cell membrane.

-

Voltage Protocol: A specific voltage-step protocol is applied to the cell to elicit a robust inward sodium current.

-

Drug Application: The baseline sodium current is recorded. Subsequently, Benzydamine HCl at various concentrations is applied to the cell via a perfusion system.

-

Analysis: The reduction in the peak amplitude of the sodium current in the presence of the drug is measured. A dose-response curve is generated to determine the IC50 for channel blockade.

-

Visualized Mechanisms and Workflows

The following diagrams, generated using DOT language, illustrate the key pharmacological pathways and experimental logic.

References

- 1. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: an overview on a... | F1000Research [f1000research.com]

- 3. Pharmacology of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aspects of the mechanisms of action of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzydamine reduces prostaglandin production in human gingival fibroblasts challenged with interleukin-1 beta or tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Discovery and Synthesis of Benzydamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzydamine Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile, distinguishing it from traditional NSAIDs.[1][2][3] It exhibits potent local analgesic, anti-inflammatory, anesthetic, and antimicrobial properties.[4][5] This technical guide provides an in-depth overview of the discovery and synthesis of this compound, detailed experimental protocols for its synthesis and pharmacological evaluation, and a summary of its physicochemical and pharmacological properties. Additionally, it elucidates the compound's mechanism of action through signaling pathway diagrams.

Discovery and Development

Benzydamine was developed as a locally-acting anti-inflammatory agent with analgesic and anesthetic properties, offering an alternative to traditional NSAIDs which are often associated with gastrointestinal side effects.[5][6] Unlike typical NSAIDs, benzydamine is a weak inhibitor of cyclooxygenase (COX) and lipoxygenase enzymes.[5] Its primary mechanism of action involves the inhibition of the synthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), and the stabilization of cellular membranes, which contributes to its local anesthetic effect.[5][7]

Physicochemical and Pharmacological Properties

A comprehensive summary of the quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3-(1-benzyl-1H-indazol-3-yloxy)-N,N-dimethylpropan-1-amine hydrochloride | [4] |

| Molecular Formula | C₁₉H₂₄ClN₃O | [4][8] |

| Molecular Weight | 345.87 g/mol | [6][9] |

| CAS Number | 132-69-4 | [4][8] |

| Melting Point | 147-153 °C | [10] |

| Appearance | White to off-white crystalline powder | [9] |

| Solubility | Soluble in water, ethanol, chloroform, and DMSO. | [10][11] |

| pKa (Strongest Basic) | 9.26 | [6] |

| logP | 3.66 | [6] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR | Spectra available from various sources. | [4][12] |

| ¹³C NMR | Spectra available from various sources. | [2][13] |

| Infrared (IR) Spectroscopy | Characteristic peaks can be observed. | [1] |

| Mass Spectrometry (MS) | Mass spectrum data is available. | [12] |

Table 3: Pharmacological Data of this compound

| Pharmacological Parameter | Value | Reference |

| Minimum Inhibitory Concentration (MIC) against Candida albicans | 12.5 to 50.0 μg/mL | [5] |

| MIC against various bacteria | Varies depending on the bacterial strain. | [5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of the indazole core, followed by benzylation and etherification, and finally conversion to the hydrochloride salt.

Experimental Protocol for Synthesis

Step 1: Synthesis of 1-Benzyl-1H-indazol-3-ol

-

To a solution of 1H-indazol-3-ol in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) portion-wise at 0 °C.

-

Stir the mixture for a specified time to allow for the formation of the corresponding alkoxide.

-

Add benzyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-benzyl-1H-indazol-3-ol.[7][14][15]

Step 2: Synthesis of Benzydamine

-

Dissolve 1-benzyl-1H-indazol-3-ol in a suitable solvent such as tetrahydrofuran (THF).

-

Add a base like sodium hydride (NaH) at 0 °C and stir the mixture.

-

Add 3-chloro-N,N-dimethylpropan-1-amine to the reaction mixture.[8]

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude benzydamine base by column chromatography.[16]

Step 3: Synthesis of this compound

-

Dissolve the purified benzydamine base in a suitable solvent like diethyl ether or isopropanol.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Synthesis Workflow

Pharmacological Evaluation: Experimental Protocols

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

-

Animals: Use male Wistar rats weighing between 150-200g.

-

Groups: Divide the animals into a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound.

-

Procedure:

-

Administer the vehicle (control), standard drug, or this compound orally or intraperitoneally.

-

After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[17][18][19]

-

Measure the paw volume immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[20]

-

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Analgesic Activity: Hot Plate Test in Mice

-

Animals: Use Swiss albino mice of either sex weighing between 20-25g.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).[21][22]

-

Procedure:

-

Administer the vehicle, a standard analgesic (e.g., morphine), or this compound to different groups of mice.

-

At a predetermined time after drug administration, place each mouse individually on the hot plate.

-

Record the reaction time, which is the time taken for the mouse to show signs of pain, such as licking its paws or jumping. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.[23][24][25]

-

-

Data Analysis: Compare the mean reaction times of the treated groups with the control group.

Local Anesthetic Activity: Guinea Pig Intradermal Wheal Method

-

Animals: Use guinea pigs.

-

Procedure:

-

Shave the dorsal skin of the guinea pigs.

-

Inject a small volume of the test solution (this compound at different concentrations) and a standard local anesthetic (e.g., lidocaine) intradermally to form a wheal.

-

Apply a mechanical or electrical stimulus to the center of the wheal at regular intervals.

-

Record the presence or absence of a response (e.g., skin twitch). The duration of anesthesia is the time from injection until the return of the response.[26]

-

Antimicrobial Activity: Determination of Minimum Inhibitory Concentration (MIC)

-

Microorganisms: Use relevant strains of bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Method: Broth microdilution method.

-

Procedure:

-

Prepare a series of two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Analysis: The MIC is the lowest concentration of the drug that visibly inhibits the growth of the microorganism.

Mechanism of Action

This compound's multifaceted pharmacological effects stem from its unique mechanism of action, which deviates from that of classical NSAIDs.

Anti-inflammatory and Analgesic Mechanisms

Benzydamine inhibits the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial for the production of pro-inflammatory cytokines like TNF-α and IL-1β.[21] By blocking this pathway, benzydamine effectively reduces the inflammatory cascade and associated pain.[27]

Local Anesthetic Mechanism

The local anesthetic effect of benzydamine is attributed to its ability to block voltage-gated sodium channels in neuronal membranes.[5] This action inhibits the depolarization of the neuronal membrane and the propagation of action potentials, thereby preventing the transmission of pain signals to the central nervous system.

Conclusion

This compound is a well-established therapeutic agent with a distinct mechanism of action that confers a unique combination of anti-inflammatory, analgesic, anesthetic, and antimicrobial properties. This guide has provided a comprehensive technical overview of its synthesis, pharmacological evaluation, and mechanisms of action, intended to serve as a valuable resource for researchers and professionals in the field of drug development. The detailed protocols and compiled data offer a foundation for further investigation and application of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

- 3. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

- 4. This compound | C19H24ClN3O | CID 65464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. klivon.com [klivon.com]

- 8. This compound Reference Standards | LGC Standards [lgcstandards.com]

- 9. carrageenan-induced paw oedema: Topics by Science.gov [science.gov]

- 10. researchgate.net [researchgate.net]

- 11. probechem.com [probechem.com]

- 12. This compound(132-69-4) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 1-Benzyl-1H-indazol-3-ol | SIELC Technologies [sielc.com]

- 15. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 17. inotiv.com [inotiv.com]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. Hot plate test - Wikipedia [en.wikipedia.org]

- 23. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 24. dol.inf.br [dol.inf.br]

- 25. Hot plate test [panlab.com]

- 26. Local anaesthetic activity of some lignocaine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ijpsr.com [ijpsr.com]

The Impact of Benzydamine Hydrochloride on Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzydamine Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with a distinct pharmacological profile that differentiates it from traditional cyclooxygenase (COX) inhibitors. It exhibits a multifaceted mechanism of action, primarily through the modulation of key cellular signaling pathways involved in inflammation and pain. This technical guide provides an in-depth overview of the core effects of this compound on these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Mechanisms of Action

This compound exerts its anti-inflammatory and analgesic effects through several key mechanisms:

-

Inhibition of Pro-inflammatory Cytokine Production: It selectively suppresses the synthesis of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][2][3]

-

Modulation of MAPK Signaling Pathway: Benzydamine has been shown to inhibit the activation of Extracellular signal-regulated kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for inflammatory responses.

-

Inhibition of Monocyte Migration: It impedes the migration of monocytes to sites of inflammation, a critical step in the inflammatory cascade.

-

Blockade of Voltage-Gated Sodium Channels: Benzydamine exhibits local anesthetic properties by blocking voltage-gated sodium channels, thereby reducing neuronal excitability and pain signaling.[4]

Unlike typical NSAIDs, Benzydamine is a weak inhibitor of COX and lipoxygenase, indicating that its primary anti-inflammatory actions are not mediated through the arachidonic acid pathway.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data on the inhibitory effects of this compound on various cellular targets and processes.

| Target/Process | Agonist/Stimulant | Cell Type | Assay | IC50 / ED50 | Reference |

| Cytokine Production | |||||

| TNF-α Production | Lipopolysaccharide (LPS) | Human Monocytes | ELISA | ED50 ≈ 25 µM | [3] |

| TNF-α Production | Candida albicans | Human Mononuclear Cells | ELISA | Inhibition observed at 6.25-50 µM | |

| IL-1β Production | Candida albicans | Human Mononuclear Cells | ELISA | Lesser inhibition than TNF-α at 6.25-50 µM | |

| Monocyte Migration | |||||

| Monocyte Chemotaxis | MCP-1/CCL2 | Human Monocytes | Chemotaxis Assay | IC50 = 100 µM | |

| Monocyte Chemotaxis | fMLP | Human Monocytes | Chemotaxis Assay | IC50 = 50 µM | |

| Monocyte Chemotaxis | C5a | Human Monocytes | Chemotaxis Assay | IC50 = 45 µM | |

| MAPK Pathway Activation | |||||

| ERK1/2 Activation | Chemoattractants | Human Monocytes | Western Blot | IC50 = 30 µM | |

| p38 Activation | Chemoattractants | Human Monocytes | Western Blot | IC50 = 25 µM | |

| Ion Channel Modulation | |||||

| Voltage-Gated Sodium Channels | - | Sensory Neurons | Patch-clamp | IC50 = 7 µM |

Signaling Pathway Diagrams

The following diagrams illustrate the key cellular signaling pathways modulated by this compound.

Caption: Inhibition of Pro-inflammatory Cytokine Synthesis by Benzydamine HCl.

Caption: Benzydamine HCl Inhibition of MAPK Signaling Pathway.

Caption: Inhibition of Monocyte Migration by Benzydamine HCl.

Caption: Benzydamine HCl Blockade of Voltage-Gated Sodium Channels.

Detailed Experimental Protocols

Pro-inflammatory Cytokine Production Assay (ELISA)

Objective: To quantify the inhibitory effect of this compound on the production of TNF-α and IL-1β from stimulated immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocyte cell line (e.g., THP-1).

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Lipopolysaccharide (LPS) from E. coli or heat-killed Candida albicans.

-

This compound stock solution.

-

Human TNF-α and IL-1β ELISA kits.

-

96-well cell culture plates.

-

Plate reader.

Protocol:

-

Cell Culture and Seeding: Culture PBMCs or THP-1 cells in supplemented RPMI-1640 medium. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment with Benzydamine: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the Benzydamine dilutions to the respective wells. Incubate for 1-2 hours at 37°C.

-

Stimulation: Prepare a solution of LPS (100 ng/mL) or Candida albicans (e.g., 1x10^6 cells/mL) in culture medium. Add 100 µL of the stimulant to each well (except for the negative control wells).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer.

-

ELISA: Perform the ELISA for TNF-α and IL-1β on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of TNF-α and IL-1β in each sample using a standard curve. Determine the ED50 or percentage inhibition for this compound.

Monocyte Chemotaxis Assay

Objective: To assess the inhibitory effect of this compound on the migration of monocytes towards a chemoattractant.

Materials:

-

Human monocytes or a monocytic cell line (e.g., THP-1).

-

Chemotaxis medium (e.g., RPMI-1640 with 0.5% BSA).

-

Chemoattractants: C5a, fMLP, MCP-1/CCL2.

-

This compound stock solution.

-

Chemotaxis chamber (e.g., Boyden chamber) with polycarbonate membranes (5 µm pore size).

-

Fluorescent dye for cell labeling (e.g., Calcein-AM).

-

Fluorescence plate reader.

Protocol:

-

Cell Preparation: Isolate human monocytes or harvest THP-1 cells. Resuspend the cells in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.

-

Cell Labeling (Optional but recommended): Incubate the cells with Calcein-AM (2 µM) for 30 minutes at 37°C. Wash the cells twice with chemotaxis medium.

-

Pre-treatment with Benzydamine: Incubate the labeled cells with various concentrations of this compound for 30 minutes at 37°C.

-

Assay Setup:

-

Add 600 µL of chemotaxis medium containing the chemoattractant (e.g., 10 nM C5a, 100 nM fMLP, or 50 ng/mL MCP-1) to the lower wells of the chemotaxis chamber.

-

Place the polycarbonate membrane over the lower wells.

-

Add 100 µL of the pre-treated cell suspension to the upper wells.

-

-

Incubation: Incubate the chamber for 90 minutes at 37°C in a humidified incubator with 5% CO2.

-

Quantification of Migration:

-

After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Quantify the migrated cells on the lower surface of the membrane by measuring the fluorescence using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage of migrated cells for each condition relative to the control (no Benzydamine). Determine the IC50 of this compound for inhibiting chemotaxis.

MAPK Pathway Activation Assay (Western Blot)

Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 and p38 MAPK in stimulated monocytes.

Materials:

-

Human monocytes or a monocytic cell line.

-

Serum-free culture medium.

-

Chemoattractant (e.g., fMLP).

-

This compound stock solution.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Protocol:

-

Cell Culture and Serum Starvation: Culture monocytes to 80-90% confluency. Serum-starve the cells for 12-16 hours in serum-free medium.

-

Pre-treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with a chemoattractant (e.g., 100 nM fMLP) for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control. Calculate the percentage inhibition of phosphorylation by this compound and determine the IC50.

Voltage-Gated Sodium Channel Modulation Assay (Patch-Clamp Electrophysiology)

Objective: To measure the inhibitory effect of this compound on voltage-gated sodium currents in sensory neurons.

Materials:

-

Dorsal root ganglion (DRG) neurons or a cell line expressing voltage-gated sodium channels (e.g., HEK293 cells transfected with NaV1.8).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass pipettes.

-

Micromanipulator.

-

Perfusion system.

-

External and internal recording solutions.

-

This compound stock solution.

Protocol:

-

Cell Preparation: Culture DRG neurons or the transfected cell line on glass coverslips.

-

Patch-Clamp Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with external solution.

-

Pull a glass pipette to a resistance of 2-5 MΩ when filled with internal solution.

-

Using the micromanipulator, form a gigaseal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments) to elicit sodium currents.

-

Record the baseline currents.

-

-

Drug Application: Perfuse the cell with the external solution containing various concentrations of this compound.

-

Post-Drug Recording: After a few minutes of drug application, record the sodium currents again using the same voltage protocol.

-

Data Analysis:

-

Measure the peak amplitude of the sodium currents before and after drug application.

-

Construct a dose-response curve by plotting the percentage inhibition of the current as a function of this compound concentration.

-

Fit the data to a Hill equation to determine the IC50.

-

Discussion and Future Directions

The data presented in this guide clearly demonstrate that this compound modulates multiple key signaling pathways involved in inflammation and pain. Its ability to selectively inhibit pro-inflammatory cytokines, block MAPK signaling, and inhibit monocyte migration provides a strong rationale for its anti-inflammatory effects. Furthermore, its blockade of voltage-gated sodium channels directly contributes to its analgesic properties.

A notable area for future investigation is the effect of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway . While Benzydamine inhibits the production of TNF-α and IL-1β, which are potent activators of the NF-κB pathway, direct quantitative evidence of Benzydamine's impact on NF-κB activation (e.g., inhibition of IκBα degradation or p65 nuclear translocation) is currently lacking in the published literature.[1] Elucidating this potential mechanism would provide a more complete understanding of its anti-inflammatory actions.

References

- 1. The role of benzydamine in prevention and treatment of chemoradiotherapy-induced mucositis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: an overview on a... | F1000Research [f1000research.com]

- 3. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzydamine plays a role in limiting inflammatory pain induced by neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Anti-inflammatory Properties of Benzydamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzydamine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with a distinct pharmacological profile. Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, benzydamine exerts its anti-inflammatory effects through a multi-faceted approach, including the modulation of pro-inflammatory cytokine production, inhibition of leukocyte-endothelial interactions, and stabilization of cellular membranes. This technical guide provides an in-depth overview of the foundational studies that have elucidated the anti-inflammatory mechanisms of benzydamine, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.

Core Anti-inflammatory Mechanisms

Initial research has established that benzydamine's anti-inflammatory activity is not significantly dependent on the inhibition of prostaglandin synthesis.[1][2] Instead, its efficacy stems from its ability to:

-

Inhibit Pro-inflammatory Cytokine Production: Benzydamine has been shown to selectively inhibit the production of key pro-inflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3][4] This inhibition occurs at the level of cytokine synthesis and release from inflammatory cells.[3]

-

Modulate Leukocyte Activity: The drug effectively inhibits the migration of monocytes, key players in the inflammatory response, and reduces their adhesion to the vascular endothelium.[5] This action is associated with the blockage of the ERK and p38 MAPK signaling pathways.

-

Stabilize Cellular Membranes: Benzydamine's lipophilic nature allows it to associate with cell membranes, leading to their stabilization. This property contributes to its local anesthetic effects and may also play a role in its anti-inflammatory action by reducing the release of inflammatory mediators.[6]

-

Weak Inhibition of Arachidonic Acid Pathway: While not its primary mechanism, some studies suggest that at higher concentrations, benzydamine can weakly inhibit phospholipase A2 and cyclooxygenase, leading to a reduction in prostaglandin and thromboxane biosynthesis.[2][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial studies on benzydamine's anti-inflammatory effects.

| Parameter | Cell Type | Stimulant | Benzydamine Concentration | Effect | Reference |

| TNF-α Production | Human Monocytes | Lipopolysaccharide (LPS) | ED50: ~25 µM | Inhibition of TNF-α production | [3] |

| Human Mononuclear Cells | Candida albicans | 6.25-50 µM | Inhibition of TNF-α production | [4] | |

| IL-1β Production | Human Mononuclear Cells | Candida albicans | 6.25-50 µM | Lesser extent of inhibition compared to TNF-α | [4] |

| Monocyte Migration | Human Monocytes | fMLP, MCP-1/CCL2, C5a | IC50: 45-100 µM | Inhibition of chemotaxis | [5] |

| Leukocyte Adhesion | Not Specified | Not Specified | IC50: 3-4 x 10⁻⁶ mol/l | Reduction of granulocyte attachment to endothelium | |

| Prostaglandin E2 (PGE2) Production | Human Gingival Fibroblasts | IL-1β or TNF-α | 1.0 µM | Significant reduction (P < 0.05) | |

| 6-keto-PGF1α Production | Human Gingival Fibroblasts | IL-1β or TNF-α | 1.0 µM | Significant reduction (P < 0.05) | [2] |

Experimental Protocols

Inhibition of TNF-α Production in Human Monocytes

This protocol is based on the methodology described by Sironi M, et al. (1996).[3]

1. Cell Isolation and Culture:

- Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

- Enrich for monocytes by adherence to plastic culture dishes for 1-2 hours at 37°C in a 5% CO₂ atmosphere.

- Culture the adherent monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

2. Cell Stimulation and Benzydamine Treatment:

- Pre-incubate the cultured monocytes with various concentrations of this compound for 30 minutes.

- Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 10 ng/mL) to induce TNF-α production.

- Include a vehicle control (medium with the same solvent used for benzydamine) and a stimulated control (LPS only).

- Incubate the cells for 4-6 hours at 37°C and 5% CO₂.

3. Measurement of TNF-α:

- Collect the cell culture supernatants.

- Quantify the concentration of TNF-α in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis:

- Calculate the percentage of inhibition of TNF-α production for each benzydamine concentration compared to the stimulated control.

- Determine the effective dose 50 (ED50), which is the concentration of benzydamine that causes 50% inhibition of TNF-α production.

Inhibition of Prostaglandin Synthesis in Human Gingival Fibroblasts

This protocol is based on the methodology described by Modeer T & Yucel-Lindberg T (1999).[2]

1. Cell Culture:

- Establish primary cultures of human gingival fibroblasts from healthy gingival tissue obtained during routine dental procedures.

- Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, L-glutamine (2 mM), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

2. Experimental Treatment:

- Seed the fibroblasts into 24-well plates and grow to confluence.

- Wash the cells with serum-free medium.

- Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) for 1 hour.

- Stimulate the cells with recombinant human interleukin-1 beta (IL-1β; e.g., 1 ng/mL) or tumor necrosis factor-alpha (TNF-α; e.g., 10 ng/mL) for 24 hours.

- Include appropriate controls: unstimulated cells, cells treated with benzydamine alone, and cells stimulated with cytokines alone.

3. Measurement of Prostaglandins:

- Collect the culture medium.

- Measure the concentrations of prostaglandin E2 (PGE2) and 6-keto-PGF1α (a stable metabolite of prostacyclin) in the medium using specific radioimmunoassays (RIAs) or ELISA kits.

4. Data Analysis:

- Express the results as picograms of prostaglandin per microgram of cellular protein.

- Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the reduction in prostaglandin synthesis by benzydamine.

Visualizations

Caption: Benzydamine's anti-inflammatory signaling pathway.

Caption: Workflow for TNF-α inhibition assay.

References

- 1. Benzydamine reduces prostaglandin production in human gingival fibroblasts challenged with interleukin-1β or tumor necrosis factor a | Acta Odontologica Scandinavica [medicaljournalssweden.se]

- 2. Differential effect of benzydamine on pro- versus anti-inflammatory cytokine production: lack of inhibition of interleukin-10 and interleukin-1 receptor antagonist | Semantic Scholar [semanticscholar.org]

- 3. Differential effect of benzydamine on pro- versus anti-inflammatory cytokine production: lack of inhibition of interleukin-10 and interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzydamine inhibits the release of tumor necrosis factor-alpha and monocyte chemotactic protein-1 by Candida albicans-stimulated human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ris.utwente.nl [ris.utwente.nl]

An In-depth Technical Guide to the Physicochemical Properties of Benzydamine Hydrochloride for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Benzydamine Hydrochloride, a non-steroidal anti-inflammatory drug (NSAID) with unique analgesic and local anesthetic characteristics. The following sections detail its chemical identity, physical properties, and solubility profile, along with the experimental methodologies for their determination. Furthermore, this guide elucidates the key signaling pathways involved in its mechanism of action and presents a typical analytical workflow.

Core Physicochemical Properties

This compound ((3-(1-benzyl-1H-indazol-3-yloxy)-N,N-dimethylpropan-1-amine;hydrochloride) is a white to off-white crystalline powder. Unlike traditional NSAIDs, it is a weak base.[1]

Quantitative Physicochemical Data

The key physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₄ClN₃O | [2] |

| Molecular Weight | 345.87 g/mol | [2] |

| Melting Point | 156-161 °C | [3] |

| pKa (Strongest Basic) | 9.26 - 9.33 | [4] |

| LogP (Octanol-Water) | 3.78 | [5] |

| Aqueous Solubility | Soluble | [3] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

Detailed Physicochemical Characteristics

-

Appearance: this compound typically presents as a white or almost white crystalline powder.[2]

-

Solubility Profile: It is readily soluble in water, ethanol, chloroform, and n-butanol.[3]

-

pH of Aqueous Solution: The pH of aqueous solutions of this compound is typically in the range of 4-6, indicating a slightly acidic nature in solution.

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is crucial for drug development. This section outlines the standard experimental methodologies employed for characterizing this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using the capillary method as per the United States Pharmacopeia (USP) guidelines.[6]

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[6]

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound is determined using the shake-flask method, a reliable and widely used technique.[7][8][9]

Methodology:

-

An excess amount of this compound is added to a flask containing a known volume of the solvent (e.g., water, ethanol, buffer of a specific pH).

-

The flask is sealed and agitated in a temperature-controlled shaker or water bath until equilibrium is reached (typically 24-48 hours).[8][9]

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of this compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[7]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the basic this compound is determined by potentiometric titration.[10][11]

Methodology:

-

A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-methanol mixture.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[10]

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve.[11]

LogP Determination (Octanol-Water Partition Coefficient)

The partition coefficient (LogP) is a measure of a drug's lipophilicity and is determined by measuring its distribution between n-octanol and water.[4][12][13]

Methodology:

-

A solution of this compound is prepared in either n-octanol or water.

-

This solution is mixed with an equal volume of the other immiscible solvent in a separatory funnel.

-

The mixture is shaken vigorously to allow for the partitioning of the drug between the two phases.

-

The layers are allowed to separate, and the concentration of this compound in each phase is determined using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[4]

Crystal Structure Determination (X-ray Crystallography)

The three-dimensional arrangement of atoms in the crystalline solid of this compound is determined by single-crystal X-ray diffraction.[1][14][15]

Methodology:

-

A suitable single crystal of this compound is grown.

-

The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

-

The diffraction pattern of the X-rays is collected on a detector.[14]

-

The collected data is processed to determine the electron density map of the crystal, from which the atomic positions and molecular structure can be elucidated. The crystal structure of this compound has been reported to be a monoclinic system with a P2₁/c space group.[1]

Mechanism of Action: Signaling Pathways

This compound exhibits its therapeutic effects through a multi-faceted mechanism of action, primarily involving the modulation of inflammatory pathways and the blockade of neuronal signaling.

Anti-inflammatory Pathway

Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, this compound's anti-inflammatory effects are mainly attributed to the inhibition of the synthesis and release of pro-inflammatory cytokines.[16][17][18] It selectively inhibits the production of Tumor Necrosis Factor-alpha (TNF-α) and certain interleukins, such as IL-1β.[19][20][21][22][23]

Caption: Anti-inflammatory signaling pathway of this compound.

Local Anesthetic Action

This compound possesses local anesthetic properties due to its ability to stabilize cell membranes and block voltage-gated sodium channels in neuronal membranes.[16][17][24] This action inhibits the initiation and propagation of nerve impulses, thereby blocking the transmission of pain signals.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Benzydamine Hcl BP EP USP CAS 132-69-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. researchgate.net [researchgate.net]

- 4. Calculating partition coefficients of small molecules in octanol/water and cyclohexane/water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estimation of the octanol-water distribution coefficient of basic compounds by a cationic microemulsion electrokinetic chromatography system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thinksrs.com [thinksrs.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. X-Ray crystallography studies and CP-MAS 13C NMR spectroscopy on the solid-state stereochemistry of diphenhydramine hydrochloride, an antihistaminic drug - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of inflammatory cytokine production and protection against endotoxin toxicity by benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Differential effect of benzydamine on pro- versus anti-inflammatory cytokine production: lack of inhibition of interleukin-10 and interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Benzydamine inhibits the release of tumor necrosis factor-alpha and monocyte chemotactic protein-1 by Candida albicans-stimulated human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. IL-1ß, IL-6 and TNF-α expression levels of macrophage cells induced by this compound, this compound with chitosan, calcium hydroxide and chlorhexidine medicaments: An ELISA study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. What is the mechanism of this compound? [synapse.patsnap.com]

Benzydamine Hydrochloride: A Technical Guide to its Local Anesthetic Properties in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of benzydamine hydrochloride's role as a local anesthetic, focusing on its mechanism of action, experimental evaluation, and key quantitative data. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

This compound's local anesthetic effect is primarily attributed to its ability to block voltage-gated sodium channels (VGSCs) in neuronal membranes.[1][2] This action is crucial in preventing the generation and propagation of action potentials, which are the fundamental signals of pain transmission.[2] Structurally, benzydamine shares features with conventional local anesthetics, possessing a hydrophobic aromatic ring and a hydrophilic tertiary amine group.[3] This amphipathic nature allows it to interact with the neuronal membrane and access its binding site on the sodium channel.[4][5]

The blockade of VGSCs by benzydamine leads to a dose-dependent inhibition of neuronal excitability.[6] At higher concentrations, it can decrease the height and slightly increase the duration of the action potential.[6][7] Research has indicated that benzydamine may specifically interact with Nav1.8 channels, a subtype of sodium channels predominantly expressed in nociceptive neurons.[6][7]

Beyond its direct action on sodium channels, benzydamine also exhibits membrane-stabilizing properties, further contributing to its anesthetic and anti-inflammatory effects.[4][5][8]

Signaling Pathway for Local Anesthesia

The following diagram illustrates the molecular mechanism of benzydamine's local anesthetic action.

Quantitative Data on Local Anesthetic Efficacy

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of benzydamine's local anesthetic properties.

| Parameter | Value | Experimental Model | Reference |

| IC₅₀ (Sodium Channel Binding) | 7 µM | Binding to site 2 of Na+ channels | [2] |

| Inhibition of Na+ Current | Most of inward current | 50 µM on cultured nociceptors | [2] |

| Neuronal Firing Inhibition | Time and dose-dependent | Primary cultured Dorsal Root Ganglion (DRG) nociceptors | [6] |

| Study Type | This compound | Lidocaine | Key Findings | Reference |

| Gag Reflex Reduction | 0.15% mouthwash gargled for 1 minute; GTPI score reduced from 4.20 to 1.47 (p<0.001) | 10% spray (4 puffs); GTPI score reduced from 4.47 to 2.00 (p<0.001) | Both are effective in reducing the gag reflex with no statistically significant difference between them. Benzydamine has better taste and smell. | [9][10][11] |

| Postoperative Sore Throat | Gel applied to endotracheal tube cuff | 5% gel and 10% spray applied to endotracheal tube cuff | Benzydamine significantly reduced the incidence and severity of postoperative sore throat compared to both lidocaine formulations. | [12] |

| Topical Anesthesia for UGE | Spray | Spray | Lidocaine plus benzydamine was not superior to lidocaine alone in overall patient tolerance but was preferred for difficult intubations. | [13][14] |

Experimental Protocols for Assessing Local Anesthetic Activity

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline common experimental protocols used to evaluate the local anesthetic properties of this compound.

In Vitro Evaluation: Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying the effects of a compound on ion channel function.[15]

Objective: To measure the effect of benzydamine on voltage-gated sodium currents in isolated neurons.

Methodology:

-

Cell Preparation: Primary neuronal cultures (e.g., dorsal root ganglion neurons) are prepared and maintained.[6]

-

Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.[15][16][17]

-

Solutions:

-

External Solution (aCSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, bubbled with 95% O₂–5% CO₂.[17]

-

Internal (Pipette) Solution: Typically contains (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3.[17]

-

-

Procedure:

-

A glass micropipette with a resistance of 4–8 MΩ is used to form a giga-seal with the membrane of a neuron.[15]

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Voltage-gated sodium currents are elicited by depolarizing voltage steps.

-

This compound is applied to the bath at various concentrations, and the resulting changes in sodium current amplitude and kinetics are recorded and analyzed.[16]

-

In Vivo Evaluation: Neuronal Excitability and Nociception Models

In vivo models are essential for understanding the physiological effects of a local anesthetic in a whole organism.

Objective: To assess the analgesic and anesthetic effects of benzydamine in animal models.

Methodology:

-

Animal Model: Rodents (rats or mice) are commonly used.

-

Induction of Neuronal Sensitization (for inflammatory pain models):

-

Nociceptors can be sensitized by a 24-hour incubation with an "inflammatory soup" containing histamine, serotonin, ATP, and Prostaglandin E2.[4]

-

-

Assessment of Anesthetic/Analgesic Effect:

-

Electrophysiological Recordings: In anesthetized animals, action potential firing of sensory neurons can be recorded in response to stimuli (e.g., inflammatory cocktail, acidic pH, or high external KCl) before and after the application of benzydamine.[6]

-

Behavioral Tests:

-

Tail-flick test: Measures the latency of a mouse or rat to withdraw its tail from a noxious heat source.

-

Von Frey filaments: Assess mechanical allodynia by measuring the paw withdrawal threshold to a calibrated mechanical stimulus.

-

-

Experimental Workflow for Local Anesthetic Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a local anesthetic agent like benzydamine.

Conclusion

This compound is a multifaceted compound with well-documented local anesthetic properties, primarily mediated through the blockade of voltage-gated sodium channels. Its efficacy has been demonstrated in a variety of in vitro and in vivo models, and it serves as a valuable tool in both clinical practice and pharmacological research. The experimental protocols and quantitative data presented in this guide offer a solid foundation for further investigation into the mechanisms and applications of benzydamine and other local anesthetic agents. For researchers and drug development professionals, a thorough understanding of these principles is paramount for the continued advancement of pain management therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. International Delphi-based consensus on the appropriate use and effect of this compound in the treatment of sore throat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzydamine plays a role in limiting inflammatory pain induced by neuronal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. toxhub-consulting.com [toxhub-consulting.com]

- 8. Benzydamine Anti-Inflammatory, Anesthetic Mouthwash: All Evidence [icpahealth.com]

- 9. Evaluation of the Effect of this compound on the Intensity of Gag Reflex: A Randomized Single-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dentjods.sums.ac.ir [dentjods.sums.ac.ir]

- 11. Evaluation of the Effect of this compound on the Intensity of Gag Reflex: A Randomized Single-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 13. Lidocaine versus lidocaine plus benzydamine as a topical anesthesia regimen for unsedated upper gastrointestinal endoscopy: A comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Patch Clamp Protocol [labome.com]

Early Investigations into the Antimicrobial Potential of Benzydamine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on the antimicrobial properties of Benzydamine Hydrochloride, a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated a broad spectrum of activity against various microorganisms.[1][2][3] While primarily known for its analgesic and anti-inflammatory effects, early scientific inquiry revealed its potential as an antimicrobial agent, a characteristic that contributes to its therapeutic efficacy in treating localized inflammatory and infectious conditions of the mouth and throat.[1][4][5] This document provides a comprehensive summary of the early quantitative data, detailed experimental methodologies employed in these pioneering studies, and a visualization of the proposed mechanisms of action.

Antimicrobial Spectrum and Potency

Early in vitro studies established that this compound possesses both bacteriostatic and bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, as well as antifungal properties, particularly against Candida albicans.[1][2] The antimicrobial effect is notable for its rapid onset, with biocidal activity observed within minutes of exposure at concentrations at or below those used for its anti-inflammatory effects.[3][6]

Antibacterial Activity

Benzydamine has been shown to be effective against a variety of pathogenic bacteria. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several clinical isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Bacterial Strains

| Microorganism | Strain Type | MIC Range (mg/L) | Reference |

| Escherichia coli | Clinical Isolates | 640 - 1280 | [7][8] |

| Escherichia coli | ATCC Reference | 512 - 640 | [7] |

| Klebsiella pneumoniae | Clinical Isolates | 512 - 1280 | [7][8] |

| Staphylococcus aureus | Clinical Isolates | 256 - 1280 | [7] |

| Staphylococcus aureus | ATCC Reference | 512 - 640 | [7] |

| Streptococcus pyogenes | Clinical Isolates | 256 - 640 | [7] |

| Streptococcus agalactiae | Clinical Isolates | 320 - 1280 | [7] |

| Streptococcus agalactiae | ATCC Reference | 320 | [7] |

| Streptococcus pneumoniae | Clinical Isolates | 40 | [7] |

| Streptococcus viridans | Clinical Isolates | 40 | [7] |

| Enterococcus faecalis | Clinical Isolates | 512 | [7] |